3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
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Overview
Description
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The addition of bromine, phenyl, and methyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic conditions to form the quinazoline ring. The bromination of the quinazoline ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Next, the brominated quinazoline is reacted with aniline derivatives to introduce the amino group This step often requires the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds with different functional groups.
Scientific Research Applications
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
- 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
- 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-ethylphenyl)benzamide
Uniqueness
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of the bromine atom and the 4-methylphenyl group can significantly influence its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-10-13-22(14-11-18)30-27(34)20-8-5-9-23(16-20)31-28-32-25-15-12-21(29)17-24(25)26(33-28)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHOVIHOOVEHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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